REACTION_SMILES
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[CH2:26]([OH:27])[CH3:28].[CH3:17][C:18](=[O:19])[O-:20].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[C:9](=[O:12])[CH2:8][CH2:7]2.[CH3:22][CH2:23][OH:24].[ClH:13].[NH2:14][OH:15].[Na+:16].[OH2:21].[OH2:25]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[C:9](=[N:14][OH:15])[CH2:8][CH2:7]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)C(=O)CC2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)C(=NO)CC2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |